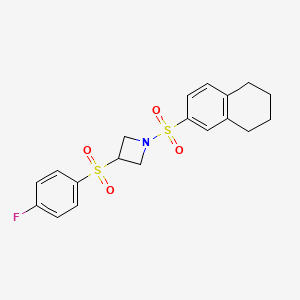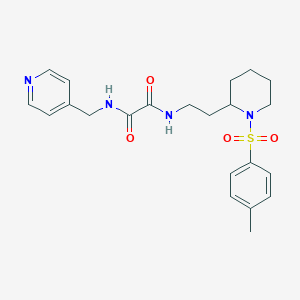![molecular formula C12H18ClN3O B2932590 [2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride CAS No. 2287280-17-3](/img/structure/B2932590.png)
[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride is a synthetic compound known for its complex structure and wide range of applications. This compound finds itself in numerous fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride typically involves multi-step organic synthesis. The core steps involve:
Formation of Pyridinylmethanone Backbone: The initial step includes the formation of the pyridinylmethanone backbone through a condensation reaction.
Introduction of Aminomethyl Group: This is followed by the addition of the aminomethyl group via reductive amination.
Methylpyrrolidinyl Group Addition: The final step involves cyclization to introduce the 2-methylpyrrolidin-1-yl moiety.
Industrial Production Methods
In industrial settings, the compound is produced through large-scale batch processing. High-pressure reactors and continuous flow systems are often used to maintain efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound undergoes oxidation reactions under controlled conditions to form N-oxides.
Reduction: It can be reduced to form various amine derivatives.
Substitution: Common substitution reactions include halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or permanganates.
Reduction: Common reagents include hydrogen gas over a palladium catalyst.
Substitution: Halogenation is often carried out using thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the conditions and reagents used. For example, oxidation yields N-oxides, while reduction provides amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in the synthesis of more complex molecules.
Biology
Biologically, it has been investigated for its potential as a receptor agonist or antagonist.
Medicine
Medically, it is being researched for its pharmacological properties, particularly its potential as an antineoplastic agent.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors. It modulates various pathways, influencing cellular responses and activities. The exact mechanism may involve binding to active sites, leading to inhibition or activation of downstream effects.
Comparison with Similar Compounds
Similar Compounds
[2-(Methylamino)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride
[2-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride
Uniqueness
Compared to its analogs, [2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride exhibits distinct properties such as higher stability and specific binding affinities, making it unique in its class.
This is just a brief overview of the compound, but it gives a snapshot of its complexity and diverse applications
Properties
IUPAC Name |
[2-(aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c1-12(9-13)5-3-7-15(12)11(16)10-4-2-6-14-8-10;/h2,4,6,8H,3,5,7,9,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTGDHBZLBYXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2=CN=CC=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-{1-[4-(2-methylpropyl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2932509.png)
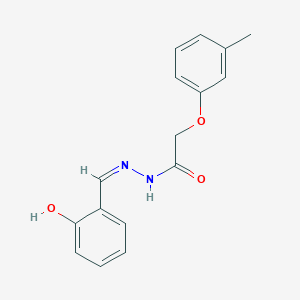
![7-[(4-Chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid](/img/structure/B2932513.png)
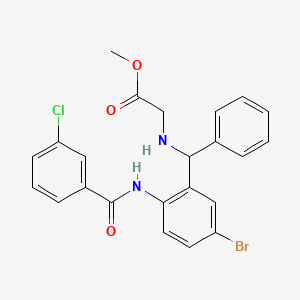
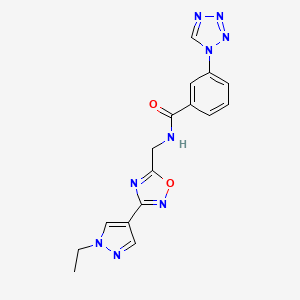
![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide](/img/structure/B2932518.png)

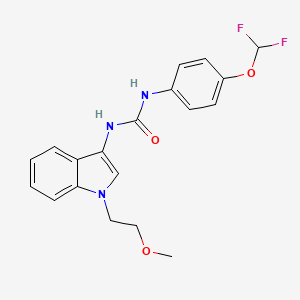
![1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2932522.png)
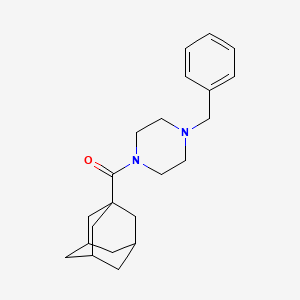
![3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one](/img/structure/B2932528.png)
